PEO-IAA

Description

Properties

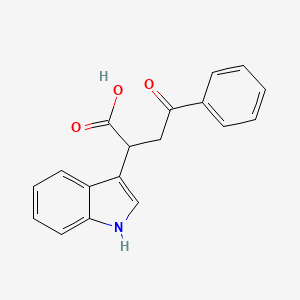

IUPAC Name |

2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c20-17(12-6-2-1-3-7-12)10-14(18(21)22)15-11-19-16-9-5-4-8-13(15)16/h1-9,11,14,19H,10H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVMWLJNHPHNPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(C2=CNC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40284342 | |

| Record name | 2-(1H-Indol-3-yl)-4-oxo-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6266-66-6 | |

| Record name | 6266-66-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1H-Indol-3-yl)-4-oxo-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of PEO-IAA: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of α-(phenylethyl-2-oxo)-indole-3-acetic acid (PEO-IAA). While PEO-IAA is primarily characterized as a potent antagonist of the auxin signaling pathway in plants, its utility extends to advanced research applications in non-plant systems, including mammalian cells, particularly in the context of targeted protein degradation. This document outlines its molecular mechanism, provides quantitative data where available, details relevant experimental protocols, and visualizes the key pathways and workflows.

Introduction: PEO-IAA as a Modulator of Targeted Protein Degradation

PEO-IAA is a synthetic auxin analog that acts as a competitive antagonist of the natural auxin, indole-3-acetic acid (IAA).[1][2][3] Its primary mechanism of action involves binding to the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[2][3] In recent years, the plant auxin signaling pathway has been ingeniously repurposed for use in non-plant organisms, including yeast and mammalian cells, as a powerful tool for inducing targeted protein degradation. This technology, known as the Auxin-Inducible Degron (AID) system, allows for the rapid and reversible depletion of specific proteins.[4][5] In this context, PEO-IAA serves as a crucial inhibitory component, enabling precise control over the degradation process.

Mechanism of Action: Antagonism of the Auxin-Inducible Degron (AID) System

The AID system is a heterologous protein degradation technology that relies on three key components:

-

The TIR1 F-box protein: Originating from plants (commonly Oryza sativa TIR1, or OsTIR1), this protein is ectopically expressed in the host cells (e.g., mammalian cells).[5] It associates with the endogenous Skp1 and Cullin proteins to form a functional SCFTIR1 E3 ubiquitin ligase complex.[4]

-

The Auxin-Inducible Degron (AID): A small peptide sequence (a degron) from an Aux/IAA protein (e.g., IAA7) is fused to the protein of interest (POI).[5]

-

Auxin (IAA): The addition of auxin (IAA) acts as a "molecular glue," inducing a conformational change in TIR1 that creates a binding site for the AID tag.[6]

The binding of the AID-tagged protein to the SCFTIR1 complex leads to its polyubiquitination and subsequent degradation by the 26S proteasome.[5]

PEO-IAA functions as an antagonist in this system by competing with IAA for binding to the TIR1 protein.[1][7] By occupying the auxin-binding pocket of TIR1, PEO-IAA prevents the recruitment of the AID-tagged protein of interest to the SCFTIR1 E3 ligase complex. This inhibitory action effectively blocks the ubiquitination and degradation of the target protein, allowing for its stabilization and accumulation even in the presence of inducing auxin.[7] This on-demand inhibition provides a powerful tool for studying protein function with high temporal resolution.

Quantitative Data

| Parameter | Molecule | System | Value | Reference |

| Binding Affinity (Kd) | IAA | TIR1-IAA7 co-receptor complex | 17.81 ± 7.81 nM | [8] |

| IAA | TIR1-IAA1 co-receptor complex | 17 - 45 nM | [9] | |

| IAA | TIR1-IAA12 co-receptor complex | 270.25 ± 54.09 nM | [9] | |

| Picloram (auxinic herbicide) | AFB5-IAA7 co-receptor complex | 54.90 ± 3.84 nM (Ki) | [9] | |

| Effective Concentration | PEO-IAA | Arabidopsis thaliana seedlings | 10 µM (for significant inhibition of auxin-responsive gene expression) | [3] |

| PEO-IAA | Physcomitrium patens | 150 µM (for inducing developmental changes) | [10] | |

| IAA | Mammalian AID systems | 100 - 500 µM (for efficient protein depletion) | [11] | |

| 5-Ad-IAA (synthetic auxin) | Engineered super-sensitive AID system | 0.05 - 0.5 µM (for efficient protein depletion) | [11] |

Note: Specific IC50 values for PEO-IAA inhibiting auxin-induced degradation in mammalian cells and direct Kd values for PEO-IAA binding to the TIR1/AFB complex are not well-documented in publicly available literature. The effective concentrations from plant studies suggest that a range of 10-150 µM could be a starting point for optimization in mammalian cell-based assays.

Signaling Pathways and Experimental Workflows

The Auxin-Inducible Degron (AID) Signaling Pathway

The following diagram illustrates the molecular interactions within the AID system and the inhibitory action of PEO-IAA.

References

- 1. medkoo.com [medkoo.com]

- 2. researchgate.net [researchgate.net]

- 3. Investigation of the Effect of the Auxin Antagonist PEO-IAA on Cannabinoid Gene Expression and Content in Cannabis sativa L. Plants under In Vitro Conditions | MDPI [mdpi.com]

- 4. Auxin-inducible degron system for depletion of proteins in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for auxin-inducible protein degradation in C. elegans using different auxins and TIR1-expressing strains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Systematic analysis of specific and nonspecific auxin effects on endocytosis and trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NU Auxin Induced protein degradation [protocols.io]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. A super-sensitive auxin-inducible degron system with an engineered auxin-TIR1 pair - PMC [pmc.ncbi.nlm.nih.gov]

PEO-IAA: A Technical Guide to its Antagonistic Action on Auxin Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of α-(phenylethyl-2-oxo)-IAA (PEO-IAA), a potent synthetic antagonist of the plant hormone auxin. PEO-IAA serves as a critical tool for dissecting auxin signaling pathways and has potential applications in agriculture and drug development. This document details the molecular mechanism of PEO-IAA, its effects on auxin-responsive gene expression, and provides comprehensive experimental protocols for its use in various biological assays. Quantitative data from key studies are summarized in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using diagrams generated with the DOT language.

Introduction to PEO-IAA and Auxin Signaling

Auxins are a class of plant hormones that play a pivotal role in regulating numerous aspects of plant growth and development, including cell division, elongation, and differentiation.[1] The primary signaling pathway for auxin involves its perception by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[2] In the presence of auxin, TIR1/AFB proteins bind to Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, leading to their ubiquitination and subsequent degradation by the 26S proteasome.[2][3] This degradation releases Auxin Response Factors (ARFs), transcription factors that can then activate or repress the expression of auxin-responsive genes.[3]

PEO-IAA is a synthetic auxin analog that acts as a potent antagonist of this pathway.[4] It functions by competitively binding to the TIR1/AFB receptors, thereby preventing the formation of the TIR1-auxin-Aux/IAA co-receptor complex.[5] This stabilizes the Aux/IAA repressor proteins, leading to the continued suppression of ARF-mediated gene transcription and a blockage of auxin-induced physiological responses.[5]

Molecular Mechanism of PEO-IAA Action

PEO-IAA competitively inhibits the binding of natural auxins, such as indole-3-acetic acid (IAA), to the TIR1/AFB family of auxin receptors.[5] The bulky phenylethyl-2-oxo group at the α-position of the indole-3-acetic acid core of PEO-IAA is thought to sterically hinder the interaction with the Aux/IAA co-receptor, even when PEO-IAA is bound to the TIR1 receptor pocket. This prevents the conformational change required for the stable formation of the ternary complex, thus inhibiting the downstream signaling cascade.

The core mechanism of auxin signaling and the inhibitory action of PEO-IAA are depicted in the following signaling pathway diagram.

References

- 1. researchgate.net [researchgate.net]

- 2. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. boisivonlab.ceitec.cz [boisivonlab.ceitec.cz]

- 5. Methods for ChIP-seq analysis: A practical workflow and advanced applications - PubMed [pubmed.ncbi.nlm.nih.gov]

PEO-IAA: A Technical Guide to its Discovery, Development, and Application as a Potent Auxin Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of α-(phenylethyl-2-oxo)-IAA (PEO-IAA), a synthetic auxin antagonist that has emerged as a critical tool in plant biology research. We delve into the discovery of PEO-IAA through in silico screening, its mechanism of action as a competitive inhibitor of the TRANSPORT INHIBITOR RESISTANT1/AUXIN SIGNALING F-BOX (TIR1/AFB) auxin co-receptor complex, and its applications in dissecting auxin-mediated physiological processes. This guide includes detailed experimental protocols for key assays, a summary of available quantitative data, and visualizations of the relevant biological pathways and experimental workflows.

Discovery and Development

PEO-IAA was identified as a potent auxin antagonist through an in silico virtual screening of a chemical library.[1] This computational approach aimed to discover molecules that could bind to the auxin receptor TIR1 but prevent the subsequent recruitment and degradation of Aux/IAA transcriptional repressors, thereby inhibiting the auxin signaling cascade. PEO-IAA emerged as a promising lead compound from this screening.

Further structure-based drug design efforts led to the development of more potent antagonists, such as auxinole (B1665333) (α-[2,4-dimethylphenylethyl-2-oxo]-IAA), by modifying the phenyl group of PEO-IAA.[1] Molecular docking analyses predict that the phenyl ring of both PEO-IAA and auxinole sterically hinders the access of the Aux/IAA repressor to the TIR1-auxin complex, effectively blocking the protein-protein interaction necessary for signal transduction.[1]

Mechanism of Action

The canonical auxin signaling pathway is initiated by the binding of auxin to the F-box protein TIR1 or its homologs (AFBs), which are components of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding event promotes the interaction between TIR1/AFB and Aux/IAA transcriptional repressor proteins. The SCF-TIR1/AFB complex then ubiquitinates the Aux/IAA proteins, targeting them for degradation by the 26S proteasome. The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which can then regulate the transcription of auxin-responsive genes.

PEO-IAA functions as a competitive antagonist in this pathway. It binds to the auxin-binding pocket of TIR1/AFB proteins.[1] However, unlike auxin, the presence of the phenylethyl-2-oxo side chain on PEO-IAA prevents the stable interaction with the degron motif of Aux/IAA proteins.[1] This blockage of the TIR1/AFB-Aux/IAA interaction stabilizes the Aux/IAA repressors, leading to continued repression of ARF-mediated gene transcription and a subsequent block of auxin-dependent physiological responses.[2]

Caption: The Auxin Signaling Pathway and the Inhibitory Action of PEO-IAA.

Quantitative Data

Table 1: In Vitro Assay Data

| Assay Type | Target | Effect of PEO-IAA | Organism/System | Reference |

| Pull-down Assay | TIR1-Aux/IAA interaction | Blocks IAA-enhanced interaction | In vitro (recombinant proteins) | [2] |

Table 2: In Vivo Assay Data

| Assay | Organism | PEO-IAA Concentration | Observed Effect | Reference |

| Root Growth Inhibition | Arabidopsis thaliana | 10 µM | Significant inhibition of primary root growth | [3] |

| Gravitropic Response | Arabidopsis thaliana | 10 µM | Triggers hypocotyl hyperbending | [4] |

| Cannabinoid Content | Cannabis sativa 'Tatanka Pure CBD' | Not specified | ~1.47-fold increase in CBDA | [5] |

| Cannabinoid Content | Cannabis sativa 'USO-31' | Not specified | ~1.7-fold decrease in CBDA | [5] |

| Gene Expression | Arabidopsis thaliana | Not specified | Upregulation of YUC7 and YUC8 | [6] |

| Gametophore Elongation | Physcomitrium patens | 150 µM | Inhibition of NAA-induced elongation | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing PEO-IAA.

In Vitro Pull-Down Assay for TIR1-Aux/IAA Interaction

This protocol is adapted from methodologies used to assess the impact of small molecules on the formation of the TIR1-Aux/IAA co-receptor complex.[2][8]

Objective: To determine if PEO-IAA can inhibit the auxin-induced interaction between TIR1 and an Aux/IAA protein in vitro.

Materials:

-

Recombinant c-myc-tagged TIR1 protein

-

Biotinylated peptide corresponding to the domain II degron of an Aux/IAA protein (e.g., IAA7)

-

Streptavidin-coated magnetic beads

-

Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 1 mM DTT, protease inhibitors)

-

Wash buffer (Binding buffer with reduced detergent, e.g., 0.1% NP-40)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Indole-3-acetic acid (IAA) stock solution

-

PEO-IAA stock solution

-

Anti-c-myc antibody

-

Apparatus for Western blotting

Procedure:

-

Protein Incubation: In separate microcentrifuge tubes, pre-incubate recombinant c-myc-TIR1 with:

-

Vehicle (e.g., DMSO) as a negative control.

-

IAA (e.g., 0.5 µM) as a positive control for interaction.

-

PEO-IAA at various concentrations.

-

A combination of IAA and PEO-IAA to test for competitive inhibition. Incubate for 30 minutes at 4°C with gentle rotation.

-

-

Bead Preparation: While proteins are incubating, wash the streptavidin-coated magnetic beads with binding buffer according to the manufacturer's instructions.

-

Peptide Immobilization: Add the biotinylated Aux/IAA degron peptide to the washed beads and incubate for 1 hour at 4°C with gentle rotation to allow for binding.

-

Pull-Down: After peptide immobilization, wash the beads again with binding buffer to remove any unbound peptide. Add the pre-incubated c-myc-TIR1 solutions to the beads. Incubate for 2 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three times with wash buffer to remove non-specifically bound proteins.

-

Elution: After the final wash, resuspend the beads in elution buffer and heat at 95°C for 5 minutes to elute the bound proteins.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-c-myc antibody to detect the amount of TIR1 that was pulled down.

Expected Results: In the presence of IAA, a strong band for c-myc-TIR1 should be observed, indicating a robust interaction with the Aux/IAA peptide. PEO-IAA is expected to reduce the intensity of this band in a concentration-dependent manner when co-incubated with IAA, demonstrating its inhibitory effect on the interaction.

Caption: Workflow for the In Vitro Pull-Down Assay.

Arabidopsis thaliana Root Growth Inhibition Assay

This protocol is based on standard methods for assessing the effect of auxins and auxin antagonists on primary root elongation in Arabidopsis.[3][9]

Objective: To quantify the dose-dependent inhibitory effect of PEO-IAA on primary root growth.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

-

Murashige and Skoog (MS) medium including vitamins, solidified with agar (B569324).

-

Sterile petri dishes

-

IAA stock solution

-

PEO-IAA stock solution

-

Growth chamber with controlled light and temperature

-

Ruler or digital imaging system for root length measurement

Procedure:

-

Seed Sterilization: Surface sterilize Arabidopsis seeds using your preferred method (e.g., 70% ethanol (B145695) for 1 minute followed by 20% bleach with 0.05% Triton X-100 for 10 minutes, and then rinse 3-5 times with sterile water).

-

Plating: Resuspend the sterilized seeds in sterile 0.1% agar and plate them on MS agar plates.

-

Stratification: Store the plates at 4°C in the dark for 2-4 days to synchronize germination.

-

Germination: Transfer the plates to a growth chamber with a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at approximately 22°C. Position the plates vertically to allow for root growth along the agar surface.

-

Treatment: After 4-5 days of growth, select seedlings with comparable primary root lengths. Transfer them to fresh MS agar plates containing a range of PEO-IAA concentrations (e.g., 0, 1, 5, 10, 20, 50 µM). Include a positive control with an inhibitory concentration of IAA (e.g., 100 nM).

-

Growth Measurement: Mark the position of the root tips at the time of transfer. Return the plates to the growth chamber and continue to grow them vertically. After a set period (e.g., 3-5 days), measure the length of new root growth from the marked position.

-

Data Analysis: Calculate the average root growth for each treatment and normalize it to the vehicle control. Plot the normalized root growth against the PEO-IAA concentration to generate a dose-response curve.

Expected Results: PEO-IAA is expected to inhibit primary root elongation in a dose-dependent manner. This assay can be used to determine an effective concentration for inhibiting auxin responses in vivo.

Caption: Workflow for the Arabidopsis Root Growth Inhibition Assay.

Cannabis sativa Micropropagation Protocol

This protocol is a generalized procedure based on studies that have utilized PEO-IAA to enhance shoot multiplication in Cannabis sativa.[10][11]

Objective: To use PEO-IAA to overcome apical dominance and increase the rate of axillary shoot proliferation in Cannabis sativa tissue culture.

Materials:

-

Healthy, young Cannabis sativa mother plants

-

Sterilization solutions (e.g., 70% ethanol, 10-20% commercial bleach with a surfactant)

-

Sterile water

-

Basal salt medium (e.g., MS or a specialized woody plant medium) supplemented with vitamins and sucrose.

-

PEO-IAA stock solution

-

Culture vessels (e.g., test tubes, Magenta boxes)

-

Sterile forceps and scalpels

-

Laminar flow hood

-

Growth room or incubator with controlled light and temperature

Procedure:

-

Explant Preparation: Excise nodal segments (1-2 cm in length) from young, actively growing shoots of the mother plant.

-

Surface Sterilization: In a laminar flow hood, rinse the explants with running tap water. Subsequently, immerse them in 70% ethanol for 30-60 seconds, followed by a 15-20 minute soak in a bleach solution with a few drops of surfactant. Rinse the explants 3-5 times with sterile distilled water.

-

Culture Initiation: Trim the sterilized explants and place them vertically in a culture vessel containing the basal medium without PEO-IAA for initial establishment.

-

Multiplication Stage: Once the initial cultures show signs of growth, transfer them to a multiplication medium. This medium should be the basal medium supplemented with a concentration of PEO-IAA determined to be effective for breaking apical dominance (this may require optimization for different cultivars).

-

Subculture: Subculture the explants every 3-4 weeks onto fresh multiplication medium. During subculturing, the newly formed shoots can be separated and placed onto fresh medium to further increase the multiplication rate.

-

Rooting and Acclimatization: Once a sufficient number of shoots are obtained, they can be transferred to a rooting medium (typically containing an auxin like IBA or NAA) and subsequently acclimatized to ex vitro conditions.

Expected Results: The inclusion of PEO-IAA in the multiplication medium is expected to suppress the growth of the apical bud and promote the outgrowth of lateral (axillary) buds, leading to a higher number of shoots per explant compared to a control medium without PEO-IAA.

Conclusion

PEO-IAA is a valuable chemical tool for the study of auxin biology. Its well-defined mechanism of action as a competitive antagonist of the TIR1/AFB co-receptor complex allows for the specific and reversible inhibition of auxin signaling. The experimental protocols provided in this guide offer a starting point for researchers wishing to utilize PEO-IAA to investigate a wide range of auxin-regulated processes, from gene expression and protein-protein interactions to whole-plant development and horticultural applications. Further research to precisely quantify the binding kinetics of PEO-IAA with different TIR1/AFB-Aux/IAA combinations will undoubtedly enhance its utility as a molecular probe.

References

- 1. Investigation of the Effect of the Auxin Antagonist PEO-IAA on Cannabinoid Gene Expression and Content in Cannabis sativa L. Plants under In Vitro Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rapid and reversible root growth inhibition by TIR1 auxin signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SCFTIR1/AFB Auxin Signaling for Bending Termination during Shoot Gravitropism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of the Effect of the Auxin Antagonist PEO-IAA on Cannabinoid Gene Expression and Content in Cannabis sativa L. Plants under In Vitro Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Auxin-induced inhibition of lateral root initiation contributes to root system shaping in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. A Super Strong Engineered Auxin–TIR1 Pair - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The Biphasic Root Growth Response to Abscisic Acid in Arabidopsis Involves Interaction with Ethylene and Auxin Signalling Pathways [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

PEO-IAA: A Technical Guide to its Impact on Plant Growth and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of α-(Phenylethyl-2-oxo)-IAA (PEO-IAA), a potent antagonist of the plant hormone auxin. PEO-IAA acts by competitively binding to the TIR1/AFB family of auxin co-receptors, thereby inhibiting the degradation of Aux/IAA transcriptional repressors and suppressing auxin-responsive gene expression. This guide summarizes the current understanding of PEO-IAA's mechanism of action and its consequential effects on plant growth and development, with a focus on root and shoot architecture. Detailed experimental protocols for studying the effects of PEO-IAA are provided, alongside visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating auxin signaling and for professionals in the field of drug and herbicide development.

Introduction

Auxin, primarily indole-3-acetic acid (IAA), is a pivotal phytohormone that orchestrates a vast array of developmental processes in plants, including cell division, elongation, and differentiation. The precise regulation of auxin signaling is therefore critical for proper plant architecture and environmental responses. Chemical tools that modulate auxin perception and signaling are invaluable for dissecting these complex processes and hold significant potential for agricultural and biotechnological applications.

PEO-IAA has emerged as a powerful synthetic antagonist of the canonical auxin signaling pathway. By specifically targeting the TIR1/AFB co-receptors, PEO-IAA provides a means to uncouple auxin perception from its downstream transcriptional responses. This guide delves into the molecular interactions of PEO-IAA and its quantifiable impact on key aspects of plant morphology.

Mechanism of Action: Competitive Inhibition of the TIR1/AFB Co-receptor

The primary mode of action of PEO-IAA is its competitive inhibition of the formation of the auxin co-receptor complex, which consists of the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins and the Aux/IAA transcriptional repressors.

In the presence of auxin (IAA), the hormone acts as a "molecular glue," stabilizing the interaction between TIR1/AFB and the degron motif of an Aux/IAA protein. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome. The degradation of Aux/IAAs liberates AUXIN RESPONSE FACTORs (ARFs), which can then regulate the transcription of auxin-responsive genes.

PEO-IAA, due to its structural similarity to IAA, competes for the auxin-binding pocket on the TIR1/AFB protein. However, the bulky phenylethyl-2-oxo group of PEO-IAA sterically hinders the binding of the Aux/IAA repressor. This prevents the formation of a stable TIR1/AFB-Aux/IAA complex, thereby inhibiting the degradation of the Aux/IAA protein. As a result, Aux/IAA repressors remain bound to ARFs, repressing the transcription of auxin-responsive genes.

Impact on Plant Growth and Development

The inhibitory effect of PEO-IAA on auxin signaling manifests in various observable phenotypic changes in plants. These effects are generally opposite to those induced by exogenous auxin application.

Root System Architecture

The root system is highly sensitive to auxin concentrations, with auxin playing a dual role in both promoting and inhibiting root growth depending on the concentration and tissue type.

-

Lateral Root Formation: Auxin is a key promoter of lateral root initiation and development. PEO-IAA has been shown to suppress the formation of lateral roots, consistent with its role as an auxin antagonist.

Table 1: Effect of PEO-IAA on Arabidopsis thaliana Root Development (Qualitative and Limited Quantitative Data)

| Parameter | PEO-IAA Concentration | Observed Effect | Citation |

| DR5::GUS Expression | 20 µM | Antagonizes IAA-induced expression | [1] |

| Endogenous IAA Levels (Roots) | 10 µM (3h treatment) | Significantly increased | [2] |

Note: Comprehensive quantitative data on the dose-dependent effects of PEO-IAA on primary root length and lateral root density in model organisms like Arabidopsis is a current knowledge gap.

Shoot Architecture

Auxin produced in the apical bud is transported down the stem, establishing apical dominance by inhibiting the outgrowth of axillary buds.

-

Apical Dominance and Shoot Branching: By antagonizing auxin signaling, PEO-IAA can disrupt apical dominance, leading to an increase in shoot branching. This has been observed in studies on Cannabis sativa, where PEO-IAA treatment resulted in plants with limited apical dominance and more developed lateral shoots.

Table 2: Effect of PEO-IAA on Cannabis sativa Shoot Architecture (Qualitative)

| Cultivar | PEO-IAA Treatment | Observed Effect on Shoot Growth |

| 'USO-31' | Present in culture medium | Lower growth, limited apical dominance, more developed lateral shoots |

| 'Tatanka Pure CBD' | Present in culture medium | Less visible morphological differences compared to 'USO-31' |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of PEO-IAA on plant growth and development, primarily focusing on the model organism Arabidopsis thaliana.

Root Growth Assay in Arabidopsis thaliana

This protocol describes a method to quantify the effect of PEO-IAA on primary root length and lateral root density.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0 wild type)

-

Murashige and Skoog (MS) medium including vitamins

-

Sucrose

-

MES buffer

-

Agar (B569324) or Phytagel

-

PEO-IAA stock solution (e.g., 10 mM in DMSO)

-

Sterile petri dishes (square or round)

-

Sterilization equipment

-

Growth chamber with controlled light and temperature

-

Scanner or camera for imaging

-

Image analysis software (e.g., ImageJ/Fiji)

Procedure:

-

Seed Sterilization:

-

Place seeds in a microcentrifuge tube.

-

Add 70% ethanol (B145695) and incubate for 1-2 minutes.

-

Remove ethanol and add a solution of 50% bleach and 0.05% Triton X-100. Incubate for 5-10 minutes with occasional vortexing.

-

Wash seeds 4-5 times with sterile distilled water.

-

Resuspend seeds in sterile 0.1% agarose (B213101) solution.

-

-

Plating:

-

Prepare MS agar plates containing the desired concentrations of PEO-IAA. A typical concentration range to test would be 1 µM, 5 µM, 10 µM, and 20 µM, along with a DMSO control.

-

Pipette the sterilized seeds onto the surface of the agar plates in a straight line.

-

Seal the plates with micropore tape.

-

-

Germination and Growth:

-

Stratify the seeds by placing the plates at 4°C in the dark for 2-4 days.

-

Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the agar surface. A common condition is 16-hour light/8-hour dark photoperiod at 22°C.

-

-

Data Acquisition and Analysis:

-

After a set number of days (e.g., 7-10 days post-germination), remove the plates and scan or photograph them at high resolution.

-

Use image analysis software to measure the length of the primary root from the root-shoot junction to the root tip.

-

Count the number of emerged lateral roots along the primary root.

-

Calculate the lateral root density (number of lateral roots per unit length of the primary root).

-

Perform statistical analysis to determine the significance of the observed differences between treatments.

-

Analysis of Auxin-Responsive Gene Expression using DR5::GUS Reporter Line

This protocol utilizes the DR5::GUS reporter line in Arabidopsis to visualize the effect of PEO-IAA on auxin-responsive gene expression.

Materials:

-

Arabidopsis thaliana seeds of the DR5::GUS reporter line

-

MS liquid medium

-

PEO-IAA and IAA stock solutions

-

GUS staining solution (containing X-Gluc)

-

Microscope

Procedure:

-

Seedling Growth: Grow DR5::GUS seedlings in sterile liquid MS medium for 5-7 days.

-

Treatment:

-

Prepare treatment solutions in liquid MS medium: a mock control (DMSO), an IAA treatment (e.g., 1 µM IAA), a PEO-IAA treatment (e.g., 20 µM PEO-IAA), and a co-treatment of IAA and PEO-IAA.

-

Transfer seedlings to the treatment solutions and incubate for a defined period (e.g., 5 hours).[1]

-

-

GUS Staining:

-

Transfer the seedlings to GUS staining solution.

-

Incubate at 37°C for several hours to overnight, depending on the desired staining intensity.

-

Destain the seedlings with a series of ethanol washes (e.g., 70%, 90%, 100%) to remove chlorophyll.

-

-

Microscopy: Observe the staining pattern in the roots, particularly the root tip and lateral root primordia, using a light microscope. A reduction in GUS staining in the presence of PEO-IAA, especially in the co-treatment with IAA, indicates its antagonistic effect on auxin-induced gene expression.

Future Directions

While PEO-IAA has proven to be a valuable tool for studying auxin signaling, several areas warrant further investigation:

-

Comprehensive Dose-Response Studies: Systematic studies are needed to generate quantitative data on the effects of a wide range of PEO-IAA concentrations on various growth parameters in model organisms.

-

Tissue-Specific Effects: Investigating the cell-type-specific effects of PEO-IAA could provide deeper insights into the localized roles of auxin signaling.

-

Interaction with Other Hormonal Pathways: The crosstalk between auxin and other phytohormones is well-established. Exploring how PEO-IAA-mediated disruption of auxin signaling affects other hormonal pathways would be a fruitful area of research.

-

Agricultural Applications: The ability of PEO-IAA to modify plant architecture, such as increasing shoot branching, suggests potential applications in agriculture for improving crop yield and architecture.

Conclusion

PEO-IAA is a specific and potent antagonist of the TIR1/AFB-mediated auxin signaling pathway. Its ability to competitively inhibit the binding of Aux/IAA repressors to the auxin co-receptor complex makes it an indispensable tool for dissecting the role of auxin in plant growth and development. This guide has provided a comprehensive overview of its mechanism of action, its impact on plant morphology, and detailed protocols for its application in research. Further quantitative studies will undoubtedly continue to refine our understanding of this important chemical probe and its potential applications.

References

Conceptual Technical Guide to Poly(ethylene oxide)-Indole-3-acetic Acid (PEO-IAA) Amphiphilic Block Copolymer for Nanoparticle-Based Drug Delivery

Disclaimer: A specific, well-characterized amphiphilic block copolymer of Poly(ethylene oxide) and Indole-3-acetic acid (PEO-IAA) for drug delivery applications is not extensively documented in current scientific literature. This technical guide, therefore, presents a conceptual framework for the design, synthesis, characterization, and application of a hypothetical PEO-IAA nanoparticle system. The methodologies and data provided are based on established principles for similar, well-researched polymer systems, such as PEO-b-Poly(lactic acid) (PEO-b-PLA) and PEO-b-Poly(ε-caprolactone) (PEO-b-PCL), and are intended to serve as a comprehensive resource for researchers and drug development professionals interested in developing such a system.

Introduction

Amphiphilic block copolymers, which consist of distinct hydrophilic and hydrophobic polymer chains linked together, have emerged as highly promising materials for advanced drug delivery systems. These polymers can self-assemble in aqueous environments to form core-shell nanostructures, such as micelles or nanoparticles, which are capable of encapsulating poorly water-soluble therapeutic agents. The hydrophilic shell, typically composed of Poly(ethylene oxide) (PEO), provides colloidal stability and stealth properties, minimizing uptake by the mononuclear phagocyte system and prolonging circulation time. The hydrophobic core serves as a reservoir for the drug cargo.

This guide explores the concept of a PEO-IAA block copolymer, where Indole-3-acetic acid (IAA), a molecule with known biological activities, is conjugated to a hydrophobic polymer block, which is then linked to a hydrophilic PEO block. Such a construct could serve dual purposes: acting as the hydrophobic, core-forming block for nanoparticle formation and potentially delivering IAA as an active agent.

Proposed Chemical Structure and Physicochemical Properties

For this conceptual guide, we propose a PEO-b-PLA-IAA structure. This involves a diblock copolymer of PEO and Poly(lactic acid) (PLA), where IAA is conjugated to the PLA backbone via an ester linkage. This structure is a versatile and commonly used platform for creating biodegradable and biocompatible nanoparticles.

Illustrative Physicochemical Properties

The following table summarizes the expected physicochemical properties of a conceptual PEO-b-PLA-IAA copolymer and the nanoparticles derived from it. These values are representative of typical PEO-b-PLA systems and should be experimentally determined for a novel PEO-b-PLA-IAA conjugate.

| Property | Representative Value | Characterization Method |

| Copolymer Properties | ||

| PEO Block Molecular Weight | 2,000 - 5,000 Da | NMR, GPC/SEC |

| PLA Block Molecular Weight | 2,000 - 10,000 Da | NMR, GPC/SEC |

| Polydispersity Index (PDI) | < 1.2 | GPC/SEC |

| Critical Micelle Conc. (CMC) | 1 - 10 mg/L | Fluorescence Probe Method |

| Nanoparticle Properties | ||

| Hydrodynamic Diameter | 80 - 200 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |

| Zeta Potential | -10 to -30 mV | Electrophoretic Light Scattering |

| Drug Loading Capacity (DLC) | 5 - 15% (for a model drug) | UV-Vis, HPLC |

| Encapsulation Efficiency (EE) | 70 - 90% (for a model drug) | UV-Vis, HPLC |

Experimental Protocols

Synthesis of PEO-b-PLA-IAA Copolymer

This protocol describes a plausible two-step synthesis for the PEO-b-PLA-IAA copolymer.

Step 1: Synthesis of PEO-b-PLA by Ring-Opening Polymerization

-

Materials: Methoxy-PEO (mPEO-OH), D,L-lactide, Stannous octoate (Sn(Oct)₂), Toluene.

-

Procedure:

-

Dry mPEO-OH and D,L-lactide under vacuum at 60°C for 24 hours.

-

In a flame-dried flask under a nitrogen atmosphere, dissolve the desired amounts of mPEO-OH and D,L-lactide in anhydrous toluene.

-

Add Sn(Oct)₂ (catalyst) to the solution. The molar ratio of monomer to initiator (mPEO-OH) will determine the PLA block length.

-

Heat the reaction mixture to 130°C and stir for 12-24 hours.

-

Cool the mixture to room temperature and precipitate the copolymer by adding the solution dropwise into cold diethyl ether.

-

Filter and dry the resulting PEO-b-PLA copolymer under vacuum.

-

Characterize the copolymer using ¹H NMR and Gel Permeation Chromatography (GPC) to determine molecular weight and PDI.

-

Step 2: Conjugation of IAA to PEO-b-PLA

-

Materials: PEO-b-PLA, Indole-3-acetic acid (IAA), N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM).

-

Procedure:

-

Dissolve PEO-b-PLA, IAA, and DMAP in anhydrous DCM in a flask under a nitrogen atmosphere.

-

In a separate container, dissolve DCC in anhydrous DCM.

-

Add the DCC solution dropwise to the polymer/IAA solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 48 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Concentrate the filtrate and precipitate the PEO-b-PLA-IAA conjugate in cold diethyl ether.

-

Wash the precipitate with diethyl ether to remove unreacted IAA.

-

Dry the final product under vacuum.

-

Confirm the conjugation using ¹H NMR and FTIR spectroscopy.

-

Formulation of PEO-IAA Nanoparticles by Nanoprecipitation

-

Materials: PEO-b-PLA-IAA copolymer, Acetone (B3395972) (or another water-miscible organic solvent), Deionized water.

-

Procedure:

-

Dissolve the PEO-b-PLA-IAA copolymer (and a model hydrophobic drug, if applicable) in acetone at a specific concentration (e.g., 10 mg/mL).

-

Add the organic phase dropwise into a larger volume of deionized water under constant stirring.

-

The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.

-

Leave the suspension stirring overnight in a fume hood to allow for the complete evaporation of the organic solvent.

-

The resulting nanoparticle suspension can be used for characterization or further processing.

-

Characterization of PEO-IAA Nanoparticles

3.3.1 Particle Size and Zeta Potential

-

Instrument: Dynamic Light Scattering (DLS) instrument.

-

Procedure:

-

Dilute the nanoparticle suspension with deionized water to an appropriate concentration.

-

Transfer the diluted sample into a disposable cuvette.

-

Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential at 25°C.

-

Perform measurements in triplicate and report the average values.

-

3.3.2 Morphology Analysis

-

Instrument: Transmission Electron Microscope (TEM).

-

Procedure:

-

Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

-

Allow the grid to air-dry.

-

Optionally, negatively stain the sample with a solution of phosphotungstic acid or uranyl acetate (B1210297) to enhance contrast.

-

Image the grid under the TEM to observe the size, shape, and morphology of the nanoparticles.

-

3.3.3 Drug Loading and Encapsulation Efficiency

-

Procedure:

-

Lyophilize a known volume of the nanoparticle suspension to obtain the total weight of the drug-loaded nanoparticles.

-

Dissolve a known weight of the lyophilized nanoparticles in a suitable organic solvent (e.g., acetonitrile) to disrupt the nanoparticles and release the drug.

-

Quantify the amount of encapsulated drug using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculate the Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE) using the following formulas:

-

DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100

-

EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

-

-

In Vitro Drug Release Assay

-

Method: Dialysis method.

-

Procedure:

-

Transfer a known volume of the drug-loaded nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off (MWCO).

-

Place the dialysis bag in a larger container with a known volume of release buffer (e.g., phosphate-buffered saline, pH 7.4) at 37°C with constant stirring.

-

At predetermined time intervals, withdraw a sample from the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.

-

Quantify the amount of released drug in the collected samples using UV-Vis or HPLC.

-

Plot the cumulative percentage of drug released as a function of time.

-

PEO-IAA: A Technical Guide to its Role in Blocking Auxin-Triggered Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic auxin antagonist, α-(phenylethyl-2-oxo)indole-3-acetic acid (PEO-IAA). It details the molecular mechanism by which PEO-IAA blocks auxin-triggered gene expression, presents quantitative data on its inhibitory effects, and provides detailed protocols for key experimental assays. This document is intended to serve as a valuable resource for researchers in plant biology, chemical biology, and drug development seeking to utilize PEO-IAA as a tool to dissect auxin signaling pathways.

Introduction

Auxin, a class of plant hormones, plays a pivotal role in regulating nearly all aspects of plant growth and development. The primary signaling pathway for auxin involves its perception by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which act as auxin co-receptors. In the presence of auxin, TIR1/AFB proteins bind to Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, leading to their ubiquitination and subsequent degradation by the 26S proteasome. This degradation relieves the repression of Auxin Response Factors (ARFs), transcription factors that modulate the expression of auxin-responsive genes.

PEO-IAA is a potent and specific antagonist of the auxin signaling pathway.[1][2] It functions by competitively binding to the TIR1/AFB co-receptor complex, thereby preventing the binding and subsequent degradation of Aux/IAA repressor proteins.[3][4] This action effectively blocks the entire downstream cascade of auxin-triggered gene expression, making PEO-IAA an invaluable chemical tool for studying auxin-dependent physiological processes.

Mechanism of Action

PEO-IAA acts as a competitive inhibitor of auxin perception. Its molecular structure allows it to fit into the auxin-binding pocket of the TIR1/AFB-Aux/IAA co-receptor complex. However, unlike natural auxins such as indole-3-acetic acid (IAA), the binding of PEO-IAA does not lead to the conformational changes required for the stable interaction and subsequent ubiquitination of the Aux/IAA repressor.[3] Consequently, the Aux/IAA proteins remain bound to ARFs, repressing their transcriptional activity and blocking the expression of auxin-responsive genes.[5]

Figure 1: Auxin signaling pathway and its inhibition by PEO-IAA.

Quantitative Data

The inhibitory effect of PEO-IAA on auxin-induced responses has been quantified in various assays. The following tables summarize key quantitative data from published literature.

| Parameter | Value | Organism/System | Reference |

| Binding Affinity (Kd) | Not directly reported for PEO-IAA. For comparison, the Kd of IAA for the TIR1-IAA7 co-receptor is ~10-15 nM. | Arabidopsis thaliana | [6] |

| Inhibition of Auxin-Induced Gene Expression | Significant downregulation of cell cycle genes with 10 µM PEO-IAA. | Arabidopsis thaliana root meristem | [5] |

| Effect on Endogenous IAA Levels | Significant increase in endogenous IAA in roots after 3 hours of treatment with 10 µM PEO-IAA. | Arabidopsis thaliana seedlings | [5] |

| Assay | PEO-IAA Concentration | Observed Effect | Organism | Reference |

| Hypocotyl Elongation | 10 µM | No induction of elongation, unlike IAA. | Arabidopsis thaliana | [7] |

| Root Gravitropism | 10 µM | Triggered hypocotyl hyperbending, indicating a defect in gravitropic response. | Arabidopsis thaliana | [8] |

| DR5::GUS Reporter Assay | 1-20 µM | No induction of GUS expression; co-treatment with IAA shows inhibition of IAA-induced expression. | Arabidopsis thaliana | [1] |

| Protoplast Swelling | 10 µM | Induced a rapid swelling response similar to IAA. | Arabidopsis thaliana | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of PEO-IAA in blocking auxin-triggered gene expression.

Preparation of PEO-IAA Stock Solutions

PEO-IAA is soluble in dimethyl sulfoxide (B87167) (DMSO).

-

To prepare a 10 mM stock solution:

-

Weigh out 2.93 mg of PEO-IAA (Molecular Weight: 293.32 g/mol ).

-

Dissolve in 1 mL of 100% DMSO.

-

Store the stock solution at -20°C in a light-protected vial.

-

-

Working Solutions:

-

Dilute the stock solution in the appropriate aqueous buffer or growth medium to the desired final concentration.

-

Ensure the final DMSO concentration in the assay does not exceed a level that affects the biological system (typically ≤ 0.1%).

-

Figure 2: Workflow for preparing PEO-IAA solutions.

Surface Plasmon Resonance (SPR) Assay

SPR is used to measure the binding kinetics between PEO-IAA, the TIR1/AFB receptor, and an Aux/IAA degron peptide. This protocol is adapted from previously described methods.[9]

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine-HCl)

-

Purified TIR1/AFB protein

-

Biotinylated Aux/IAA degron peptide (e.g., from IAA7)

-

PEO-IAA

-

IAA (for competition)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Immobilization of Aux/IAA Peptide:

-

Equilibrate the sensor chip with running buffer.

-

Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Inject the biotinylated Aux/IAA degron peptide to achieve the desired immobilization level.

-

Deactivate the remaining active esters with 1 M ethanolamine-HCl.

-

-

Binding Analysis:

-

Prepare a series of PEO-IAA concentrations in running buffer. For competition assays, also prepare solutions of IAA.

-

Inject the purified TIR1/AFB protein alone over the sensor surface to establish a baseline.

-

Co-inject the TIR1/AFB protein with different concentrations of PEO-IAA.

-

For competition, co-inject TIR1/AFB with a fixed concentration of IAA and varying concentrations of PEO-IAA.

-

Monitor the association and dissociation phases.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

For competition assays, determine the inhibitory constant (Ki).

-

Quantitative Real-Time PCR (qRT-PCR) for Auxin-Responsive Genes

This protocol allows for the quantification of changes in the transcript levels of auxin-responsive genes following treatment with PEO-IAA.

Materials:

-

Arabidopsis thaliana seedlings

-

PEO-IAA

-

IAA

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green-based)

-

qPCR instrument

-

Primers for target auxin-responsive genes (e.g., IAA1, IAA2, GH3.3) and a reference gene (e.g., ACTIN2).

Primer Sequences for Arabidopsis thaliana:

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |

| IAA1 | CGGTCGAACAACTTTGGTTT | TGGAGGTTGCTGGTCTCTTC |

| IAA2 | GCTTCCTCGTCGATTCTCTT | GCTCCAAAACCCTCTCTCTG |

| GH3.3 | GTTCTCGGAGGAGGAGTTTG | CAACCGCTACAACTCCAAAC |

| ACTIN2 | ATTACCCGATGGGCAAGTC | CACAAACGAGGGCTGGAACA |

Procedure:

-

Plant Treatment:

-

Grow Arabidopsis seedlings under standard conditions.

-

Treat seedlings with a mock control (e.g., DMSO), IAA, PEO-IAA, or a combination of IAA and PEO-IAA for a specified duration (e.g., 1-3 hours).

-

-

RNA Extraction and cDNA Synthesis:

-

Harvest the plant material and immediately freeze in liquid nitrogen.

-

Extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Synthesize first-strand cDNA from the total RNA.

-

-

qPCR:

-

Prepare the qPCR reaction mix containing the master mix, primers, and cDNA template.

-

Perform the qPCR using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).

-

Calculate the relative gene expression changes using the ΔΔCt method.

-

DR5::GUS Reporter Assay

The DR5 promoter contains multiple auxin response elements and is widely used to visualize auxin activity. PEO-IAA's effect can be quantified by measuring the inhibition of IAA-induced GUS expression.[10][11]

Materials:

-

DR5::GUS transgenic Arabidopsis seedlings

-

PEO-IAA

-

IAA

-

GUS staining solution (containing X-Gluc)

-

Clearing solution (e.g., ethanol (B145695) series)

-

Microscope

-

For quantitative analysis: MUG (4-methylumbelliferyl-β-D-glucuronide) and a fluorometer.

Procedure (Histochemical):

-

Seedling Treatment:

-

Incubate DR5::GUS seedlings in liquid medium containing a mock control, IAA, PEO-IAA, or a combination of IAA and PEO-IAA.

-

-

GUS Staining:

-

Transfer the seedlings to GUS staining solution and incubate at 37°C in the dark.

-

Stop the reaction and clear the tissues with an ethanol series.

-

-

Visualization:

-

Observe the blue staining pattern under a microscope.

-

Procedure (Fluorometric - Quantitative): [3][12]

-

Protein Extraction:

-

Grind treated seedlings in GUS extraction buffer.

-

Centrifuge to pellet debris and collect the supernatant containing the protein extract.

-

-

Fluorometric Assay:

-

Add the protein extract to a GUS assay buffer containing MUG.

-

Incubate at 37°C.

-

Stop the reaction with a stop buffer (e.g., 0.2 M Na2CO3).

-

Measure the fluorescence of the product (4-MU) using a fluorometer (excitation ~365 nm, emission ~455 nm).

-

-

Data Analysis:

-

Quantify GUS activity relative to the total protein concentration in the extract.

-

Hypocotyl Elongation Assay

This assay measures the effect of PEO-IAA on auxin-induced cell elongation in hypocotyls.[4][13]

Materials:

-

Etiolated Arabidopsis seedlings

-

PEO-IAA

-

IAA

-

Growth medium

-

Imaging system (e.g., scanner or camera)

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Seedling Growth:

-

Grow Arabidopsis seedlings on vertical agar (B569324) plates in the dark for 3-4 days.

-

-

Treatment:

-

Transfer seedlings to plates containing growth medium supplemented with a mock control, IAA, or PEO-IAA.

-

-

Imaging and Measurement:

-

Image the plates at regular time intervals.

-

Measure the length of the hypocotyls using image analysis software.

-

-

Data Analysis:

-

Calculate the elongation rate and compare the effects of the different treatments.

-

Root Gravitropism Assay

This assay assesses the effect of PEO-IAA on the gravitropic response of roots, a process highly dependent on auxin signaling.[2][14][15]

Materials:

-

Arabidopsis seedlings

-

PEO-IAA

-

Agar plates with growth medium

-

Imaging system

Procedure:

-

Seedling Growth:

-

Grow Arabidopsis seedlings on vertical agar plates.

-

-

Gravistimulation:

-

Rotate the plates by 90 degrees to induce a gravitropic response.

-

The medium can be supplemented with PEO-IAA to observe its effect on the bending of the root.

-

-

Imaging and Measurement:

-

Capture images of the roots at regular time intervals.

-

Measure the angle of root curvature over time using image analysis software.

-

-

Data Analysis:

-

Plot the root angle as a function of time to compare the gravitropic response under different conditions.

-

Conclusion

PEO-IAA is a powerful and specific chemical tool for the study of auxin signaling. By competitively inhibiting the TIR1/AFB-Aux/IAA co-receptor complex, it provides a means to block auxin-triggered gene expression and dissect the role of auxin in a wide array of plant developmental processes. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to effectively utilize PEO-IAA in their investigations into the complex world of plant hormone biology.

References

- 1. frontiersin.org [frontiersin.org]

- 2. A protocol for measuring the response of Arabidopsis roots to gravity and treatment for simulated microgravity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GUS Fluorometric Assay « Medford Lab [medford.colostate.edu]

- 4. Measuring Hypocotyl Length in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigation of the Effect of the Auxin Antagonist PEO-IAA on Cannabinoid Gene Expression and Content in Cannabis sativa L. Plants under In Vitro Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of Plant Root Gravitropism | Springer Nature Experiments [experiments.springernature.com]

- 8. Automated analysis of hypocotyl growth dynamics during shade avoidance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assaying Auxin Receptor Activity Using SPR Assays with F-Box Proteins and Aux/IAA Degrons | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative GUS Activity Assay of Plant Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. TIR1/AFB-Aux/IAA auxin perception mediates rapid cell wall acidification and growth of Arabidopsis hypocotyls - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analysis of Plant Root Gravitropism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for PEO-IAA in Plant Tissue Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of α-(2-oxo-2-phenylethyl)-1H-indole-3-acetic acid (PEO-IAA), a potent anti-auxin, in plant tissue culture experiments. By competitively binding to the TIR1/AFB auxin co-receptors, PEO-IAA effectively blocks auxin signaling, offering a powerful tool for manipulating plant development and morphology in vitro.

Mechanism of Action

PEO-IAA acts as an antagonist to the natural auxin, indole-3-acetic acid (IAA). In the canonical auxin signaling pathway, IAA binds to the TIR1/AFB F-box protein, promoting the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors. This degradation releases Auxin Response Factors (ARFs), which then regulate the transcription of auxin-responsive genes. PEO-IAA disrupts this process by binding to the TIR1/AFB receptor, preventing the formation of the TIR1-IAA-Aux/IAA complex. This stabilizes the Aux/IAA repressors, leading to the continued suppression of auxin-inducible gene expression.

Applications in Plant Tissue Culture

The ability of PEO-IAA to inhibit auxin responses makes it a valuable tool for various in vitro applications:

-

Promotion of Shoot Proliferation: By counteracting apical dominance, which is primarily controlled by auxins, PEO-IAA can stimulate the growth of axillary buds, leading to a higher number of shoots per explant. This is particularly useful for the rapid multiplication of desired plant lines.

-

Callus Induction and Maintenance: While auxins are essential for callus induction, an excess can lead to unwanted differentiation. PEO-IAA can be used to modulate auxin activity, helping to maintain callus in an undifferentiated state for prolonged periods.

-

Somatic Embryogenesis: The balance between auxins and cytokinins is critical for the induction and development of somatic embryos. PEO-IAA can be used to fine-tune this balance, potentially improving the efficiency of somatic embryogenesis.

-

Rooting: Although seemingly counterintuitive for an anti-auxin, PEO-IAA can be used in specific rooting protocols. For instance, a short treatment with a high concentration of auxin followed by culture on a medium with PEO-IAA can sometimes synchronize and enhance root development.

Quantitative Data Summary

The following tables summarize the observed effects of PEO-IAA on various aspects of plant tissue culture, primarily focusing on Cannabis sativa and providing a general guideline for other species.

Table 1: Effect of PEO-IAA on Shoot Multiplication in Cannabis sativa 'USO-31'

| Explant Type | PEO-IAA Concentration | Cytokinin | Multiplication Rate (Mean ± SD) | Reference |

| Isolated Meristem | 10 µM | BAP9THP (1 µM) | 3.6 ± 1.0 | [1] |

| Shoot Apex | 10 µM | BAP9THP (1 µM) | 2.8 ± 0.4 | [1] |

| Cotyledonary Node | 10 µM | BAP9THP (1 µM) | 1.4 ± 0.5 | [1] |

Table 2: Effect of PEO-IAA on Cannabinoid Content in Cannabis sativa (after 4 weeks of culture)

| Cultivar | Treatment | CBDA Concentration (relative to control) | THCA Concentration (relative to control) | Reference |

| 'USO-31' | 10 µM PEO-IAA | ~0.59x (decrease) | Not Detected | [1] |

| 'Tatanka Pure CBD' | 10 µM PEO-IAA | ~1.3x (increase) | ~1.47x (increase) | [1] |

Table 3: General Concentration Ranges of PEO-IAA for Various Applications (starting points for optimization)

| Application | Plant Type | PEO-IAA Concentration Range (µM) | Expected Outcome |

| Shoot Proliferation | Herbaceous | 1 - 20 | Increased axillary branching |

| Callus Induction | General | 0.1 - 5 | Maintenance of undifferentiated state |

| Rooting | Woody/Recalcitrant | 5 - 25 (after auxin pulse) | Synchronized root development |

Experimental Protocols

Protocol 1: Preparation of PEO-IAA Stock Solution

This protocol details the preparation of a 10 mM PEO-IAA stock solution.

Materials:

-

PEO-IAA powder (MW: 293.32 g/mol )

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Sterile microcentrifuge tubes

-

Sterile filtered pipette tips

Procedure:

-

Weigh out 2.93 mg of PEO-IAA powder and place it in a sterile microcentrifuge tube.

-

Add 1 mL of DMSO to the tube.

-

Vortex the tube until the PEO-IAA is completely dissolved.

-

Aliquot the stock solution into smaller, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for long-term storage (up to 1 month) or at 4°C for short-term use (up to a week).

Protocol 2: Enhanced Shoot Proliferation using PEO-IAA

This protocol is adapted from studies on Cannabis sativa and can be optimized for other herbaceous species.

Materials:

-

Sterile plant explants (e.g., nodal segments, shoot tips)

-

Murashige and Skoog (MS) medium including vitamins

-

Sucrose

-

Plant growth regulators: PEO-IAA, a cytokinin (e.g., 6-Benzylaminopurine (BAP) or a derivative like BAP9THP)

-

Gelling agent (e.g., agar (B569324) or gellan gum)

-

Sterile culture vessels

Procedure:

-

Prepare the Culture Medium:

-

Prepare MS medium with 3% (w/v) sucrose.

-

Add the desired concentration of cytokinin (e.g., 1-5 µM BAP).

-

From the 10 mM stock solution, add PEO-IAA to a final concentration of 1-10 µM.

-

Adjust the pH of the medium to 5.8.

-

Add the gelling agent (e.g., 0.8% agar) and autoclave.

-

-

Inoculation:

-

Under sterile conditions, place the explants onto the prepared medium.

-

-

Incubation:

-

Incubate the cultures at 25 ± 2°C under a 16-hour photoperiod.

-

-

Subculture:

-

Subculture the proliferating shoots onto fresh medium every 3-4 weeks.

-

Protocol 3: Callus Induction and Maintenance with PEO-IAA

This protocol provides a general framework for using PEO-IAA to promote and maintain undifferentiated callus.

Materials:

-

Sterile explants (e.g., leaf discs, stem segments)

-

MS medium including vitamins

-

Sucrose

-

Plant growth regulators: A standard auxin for callus induction (e.g., 2,4-Dichlorophenoxyacetic acid (2,4-D) or 1-Naphthaleneacetic acid (NAA)), a cytokinin (e.g., Kinetin or BAP), and PEO-IAA.

-

Gelling agent

-

Sterile culture vessels

Procedure:

-

Prepare the Callus Induction Medium:

-

Prepare MS medium with 3% (w/v) sucrose.

-

Add a standard auxin and cytokinin combination for callus induction in your target species (e.g., 2 mg/L 2,4-D and 0.5 mg/L Kinetin).

-

Add PEO-IAA to a final concentration of 0.1-5 µM to modulate the auxin effect.

-

Adjust the pH to 5.8, add the gelling agent, and autoclave.

-

-

Inoculation:

-

Place the explants onto the medium.

-

-

Incubation:

-

Incubate the cultures in the dark at 25 ± 2°C.

-

-

Subculture:

-

Subculture the developing callus onto fresh medium every 4 weeks.

-

These protocols and application notes provide a starting point for incorporating PEO-IAA into your plant tissue culture workflows. As with any plant growth regulator, optimal concentrations and combinations will be species- and even genotype-dependent, requiring empirical optimization for each new application.

References

Application Notes and Protocols for PEO-IAA in Arabidopsis thaliana Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

α-(Phenylethyl-2-oxo)-IAA (PEO-IAA) is a potent and specific antagonist of the TIR1/AFB auxin co-receptor complex in land plants.[1] It acts by competitively inhibiting the binding of endogenous auxin, indole-3-acetic acid (IAA), to the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins.[1][2] This inhibition blocks the subsequent degradation of Aux/IAA transcriptional repressors, thereby repressing auxin-responsive gene expression and developmental processes.[2] PEO-IAA serves as a powerful chemical tool to dissect auxin signaling pathways and their roles in various aspects of plant growth and development, including root elongation, lateral root formation, and apical dominance.[3][4]

Mechanism of Action: The TIR1/AFB Signaling Pathway

The canonical auxin signaling pathway involves the perception of IAA by the SCFTIR1/AFB E3 ubiquitin ligase complex. In the presence of auxin, TIR1/AFB proteins bind to Aux/IAA repressors, leading to their ubiquitination and subsequent degradation by the 26S proteasome.[5] This degradation releases Auxin Response Factors (ARFs), transcription factors that can then activate or repress the expression of auxin-responsive genes.[5] PEO-IAA disrupts this pathway by preventing the initial auxin-dependent interaction between TIR1/AFB and Aux/IAA proteins.

Quantitative Data Summary

The application of PEO-IAA leads to measurable changes in endogenous IAA levels and gene expression. The following tables summarize quantitative data from studies on Arabidopsis thaliana.

| Treatment | Tissue | Duration | Change in Endogenous IAA Level | Reference |

| 10 µM PEO-IAA | Roots | 3 hours | Significant increase compared to control | [3] |

| 10 µM PEO-IAA | Shoots | 3 hours | No significant difference compared to control | [3] |

| 10 µM PEO-IAA | Roots & Shoots | > 3 hours | Induced in both tissues | [3] |

Table 1: Effect of PEO-IAA on Endogenous IAA Levels in Arabidopsis thaliana

| Treatment | Gene(s) | Tissue | Change in Expression | Reference |

| PEO-IAA | YUC family genes | Shoots | Induced | [3] |

| PEO-IAA | Cell cycle genes | Root meristem | Downregulated | [3] |

| PEO-IAA | 3833 genes | Seedlings | 1222 downregulated, 1434 upregulated | [3] |

Table 2: Effect of PEO-IAA on Gene Expression in Arabidopsis thaliana

Experimental Protocols

Protocol 1: Analysis of PEO-IAA Effect on Primary Root Elongation

This protocol details a method to quantify the effect of PEO-IAA on primary root elongation in Arabidopsis thaliana seedlings.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0)

-

Murashige and Skoog (MS) medium including vitamins and sucrose

-

Agar

-

PEO-IAA stock solution (in DMSO)

-

DMSO (vehicle control)

-

Petri plates (square or round)

-

Sterile water

-

Ethanol (B145695) (70%)

-

Bleach solution (e.g., 20% commercial bleach)

-

Micropore tape

-

Scanner with a transparent lid

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Seed Sterilization and Stratification:

-

Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 20% bleach solution for 10 minutes, and then rinse thoroughly with sterile water (3-5 times).

-

Resuspend seeds in sterile 0.1% agar solution and store at 4°C for 2-3 days for stratification.

-

-

Seed Germination:

-

Prepare MS agar plates.

-

Pipette individual stratified seeds in a line onto the surface of the MS agar plates.

-

Seal the plates with micropore tape and place them vertically in a growth chamber under long-day conditions (16h light/8h dark) at 22°C for 4-5 days.

-

-

PEO-IAA Treatment:

-

Prepare MS agar plates supplemented with a range of PEO-IAA concentrations (e.g., 0, 1, 5, 10, 20 µM). Include a vehicle control plate containing the same concentration of DMSO as the highest PEO-IAA concentration plate.

-

Carefully transfer seedlings of uniform size from the germination plates to the PEO-IAA and control plates. Align the root tips at a marked line.

-

-

Incubation:

-

Seal the plates and place them vertically in the growth chamber for an additional 5-7 days.

-

-

Data Acquisition:

-

Scan the plates daily or at the end of the experiment using a flatbed scanner.

-

Measure the length of the primary root from the root-shoot junction to the root tip using image analysis software.

-

-

Data Analysis:

-

Calculate the average root length and standard deviation for each treatment.

-

Plot the average root length against the PEO-IAA concentration.

-

Protocol 2: Aux/IAA Protein Degradation Assay (Cycloheximide Chase)

This protocol is designed to investigate the effect of PEO-IAA on the stability of Aux/IAA proteins using a cycloheximide (B1669411) chase assay. This method is suitable for Arabidopsis seedlings expressing an Aux/IAA protein fused to a reporter like luciferase (LUC) or a fluorescent protein.

Materials:

-

Transgenic Arabidopsis thaliana seedlings expressing an Aux/IAA-reporter fusion protein (e.g., 35S:IAA1-LUC)

-

Liquid MS medium

-

PEO-IAA stock solution (in DMSO)

-

Cycloheximide (CHX) stock solution (in DMSO or water)

-

DMSO (vehicle control)

-

Multi-well plates (e.g., 24-well)

-

Protein extraction buffer

-

Reporter assay reagents (e.g., Luciferase Assay System)

-

Plate reader or luminometer

Procedure:

-

Seedling Growth:

-

Grow sterile transgenic seedlings in liquid MS medium in multi-well plates for 7-10 days under continuous light with gentle agitation.

-

-

PEO-IAA Pre-treatment:

-

To one set of wells, add PEO-IAA to the desired final concentration (e.g., 10 µM).

-

To a control set of wells, add an equivalent volume of DMSO.

-

Incubate for 1-2 hours to allow for PEO-IAA uptake and inhibition of the auxin pathway.

-

-

Cycloheximide Treatment:

-

Add cycloheximide to all wells to a final concentration that effectively inhibits protein synthesis (e.g., 100-200 µM).[6] This is time point zero (t=0).

-

-

Sample Collection:

-

Collect seedling samples from both PEO-IAA treated and control wells at various time points after CHX addition (e.g., 0, 15, 30, 60, 120 minutes).

-

Immediately freeze the collected samples in liquid nitrogen.

-

-

Protein Extraction and Quantification:

-

Homogenize the frozen seedlings in protein extraction buffer.

-

Centrifuge the extracts to pellet cell debris and collect the supernatant.

-

Measure the total protein concentration of each sample.

-

Perform the reporter assay (e.g., measure luciferase activity) on equal amounts of total protein from each sample.

-

-

Data Analysis:

-

Normalize the reporter signal at each time point to the signal at t=0 for both control and PEO-IAA treatments.

-

Plot the percentage of remaining reporter signal against time on a semi-logarithmic scale.

-

Calculate the half-life of the Aux/IAA-reporter fusion protein in the presence and absence of PEO-IAA. An increase in the half-life in the presence of PEO-IAA indicates that PEO-IAA stabilizes the Aux/IAA protein by inhibiting its degradation.

-

Protocol 3: Quantitative Analysis of Endogenous IAA Levels

This protocol provides a general workflow for the quantification of endogenous IAA in Arabidopsis thaliana tissues following PEO-IAA treatment, typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[7][8]

Materials:

-

Arabidopsis thaliana seedlings

-

PEO-IAA

-

Liquid MS medium

-

Extraction solvent (e.g., 80% methanol)

-

Internal standard (e.g., 13C6-IAA)

-

Solid-phase extraction (SPE) columns

-

GC-MS or LC-MS/MS system

Procedure:

-

Plant Growth and Treatment:

-

Grow Arabidopsis seedlings under controlled conditions.

-

Treat the seedlings with PEO-IAA at the desired concentration and for the specified duration. Include a mock-treated control.

-

-

Sample Harvesting and Extraction:

-

Harvest a known amount of plant tissue (e.g., 50-100 mg fresh weight) and immediately freeze in liquid nitrogen.

-

Add a known amount of the internal standard (13C6-IAA) to the frozen tissue.

-

Homogenize the tissue in cold extraction solvent.

-

Incubate the extract at 4°C in the dark.

-

-

Purification:

-

Centrifuge the extract and collect the supernatant.

-

Purify and concentrate the IAA from the supernatant using solid-phase extraction (SPE).

-

-

Derivatization (for GC-MS):

-

If using GC-MS, derivatize the sample to make IAA volatile.

-

-

Mass Spectrometry Analysis:

-

Analyze the purified samples using GC-MS or LC-MS/MS.

-

Quantify the amount of endogenous IAA by comparing its peak area to the peak area of the internal standard.

-

-

Data Analysis:

-

Calculate the concentration of IAA per unit of fresh weight.

-

Compare the IAA levels in PEO-IAA-treated samples to the control samples.

-

Applications in Drug Development